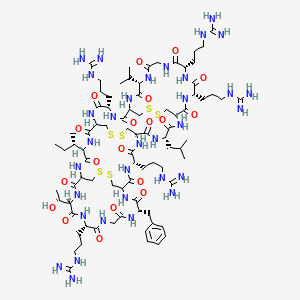
RTD-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RTD-1 is a cyclic peptide composed of 19 amino acids This compound is known for its unique structural properties, which contribute to its stability and biological activityThis structure imparts resistance to enzymatic degradation and enhances binding affinity to target molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of RTD-1 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic structure is achieved through cyclization, which can be facilitated by various cyclization strategies, such as head-to-tail cyclization or side-chain-to-side-chain cyclization .
Industrial Production Methods: Industrial production of cyclic peptides like this compound often employs automated peptide synthesizers, which enhance the efficiency and scalability of the synthesis process. The use of continuous-flow techniques has also been explored to improve the production efficiency of cyclic peptides .
化学反応の分析
Types of Reactions: RTD-1 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of thiol groups.
Substitution: Modified cyclic peptides with altered amino acid sequences.
科学的研究の応用
RTD-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific proteins or receptors.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
作用機序
The mechanism of action of RTD-1 involves its interaction with specific molecular targets, such as proteins or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For example, cyclic peptides can inhibit protein-protein interactions or disrupt cellular processes by binding to key regulatory proteins .
類似化合物との比較
Cyclic-(RGD): Known for its role in cell adhesion and integrin binding.
Cyclic-(GRGDS): Another cyclic peptide involved in cell adhesion and signaling.
Cyclic-(CTF): Investigated for its antimicrobial properties.
Uniqueness: RTD-1 stands out due to its specific amino acid sequence, which imparts unique structural and functional properties. Its ability to form multiple disulfide bonds contributes to its stability and bioactivity, making it a valuable compound for various research applications .
特性
生物活性 |
Antibacterial |
|---|---|
配列 |
GFCRCLCRRGVCRCICTR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



